molecular formula C5H4ClNO2 B7796002 5-chloro-2-hydroxy-1H-pyridin-4-one

5-chloro-2-hydroxy-1H-pyridin-4-one

Cat. No.: B7796002
M. Wt: 145.54 g/mol
InChI Key: ZPLQIPFOCGIIHV-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C5H4ClNO2. It is known for its unique structure, which includes a pyridinone ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-1H-pyridin-4-one typically involves the chlorination of 2-hydroxy-1H-pyridin-4-one. One common method is the reaction of 2-hydroxy-1H-pyridin-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-1H-pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-1H-pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-1H-pyridin-4-one involves its ability to chelate metal ions, particularly iron. This chelation disrupts the availability of iron, which is essential for various biological processes, thereby exerting its effects. The compound interacts with molecular targets such as enzymes and receptors involved in iron metabolism and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone
  • 4-Hydroxy-6-methyl-2(1H)-pyridinone
  • 1-(2-Aminoethyl)-5-chloro-2(1H)-pyridinone

Uniqueness

5-Chloro-2-hydroxy-1H-pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-2-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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